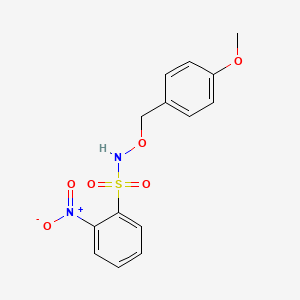

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methoxy]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-21-12-8-6-11(7-9-12)10-22-15-23(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNGWUZKIOSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743144 | |

| Record name | N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384122-86-4 | |

| Record name | N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is a molecule of interest within the broader class of nitrobenzenesulfonamides, a group of compounds recognized for their versatile applications in synthetic chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the predicted and inferred physicochemical properties of this specific derivative. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally related analogs, computational prediction tools, and established principles of medicinal chemistry to offer a robust profile. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and further investigation of this compound's potential.

Introduction and Chemical Identity

This compound belongs to the sulfonamide class of organic compounds, which have a rich history in medicinal chemistry, dating back to the discovery of sulfonamide antibacterial agents.[1][2] The core structure features a benzenesulfonamide moiety substituted with a nitro group at the 2-position and an N-linked (4-methoxybenzyl)oxy group. The presence of the nitro group, a strong electron-withdrawing group, is known to influence the acidity of the sulfonamide proton and the overall electronic properties of the molecule.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1384122-86-4 | [3] |

| Molecular Formula | C14H14N2O6S | [3] |

| Molecular Weight | 338.34 g/mol | [3] |

Predicted Physicochemical Properties

In the absence of direct experimental data, computational models provide valuable estimations of key physicochemical properties. These predictions are crucial for guiding experimental work and anticipating the compound's behavior in various environments.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Software |

| pKa (acidic) | ~ 8-10 | ACD/pKa DB[2][4] |

| LogP | ~ 2.5 - 3.5 | Various online predictors[5][6] |

| Aqueous Solubility | Low | Inferred from LogP and structure |

| Melting Point (°C) | 120-150 | Inferred from related structures[7][8] |

Acidity (pKa)

The primary acidic proton in this compound is on the sulfonamide nitrogen. The electron-withdrawing nature of the adjacent sulfonyl group and the 2-nitro-substituted phenyl ring significantly increases the acidity of this proton compared to a simple amine. Computational tools like ACD/pKa DB suggest a pKa value in the range of 8-10.[2][4] This predicted acidity is a critical parameter for understanding its ionization state at physiological pH and for developing appropriate formulation and analytical methods.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its potential for membrane permeability and bioavailability. Based on its structure, which contains both hydrophobic (aromatic rings) and hydrophilic (sulfonamide, nitro, ether) groups, various computational models predict a LogP value in the range of 2.5 to 3.5.[5][6] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.

Aqueous Solubility

Direct experimental data on the aqueous solubility of this compound is not available. However, based on its predicted LogP and the presence of multiple aromatic rings, it is anticipated to have low aqueous solubility. The sulfonamide group can participate in hydrogen bonding, which may contribute to some degree of solubility, but the overall hydrophobic character of the molecule is likely to dominate.[9][10][11]

Melting Point

The melting point of a crystalline solid is influenced by factors such as molecular weight, symmetry, and intermolecular forces, particularly hydrogen bonding. For the related compound, N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, a melting point of 85-86 °C has been reported.[7] Given the structural similarities, a melting point in the range of 120-150 °C is a reasonable prediction for this compound, though experimental verification is essential.

Proposed Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and provide a comprehensive experimental profile, the following protocols are recommended.

Synthesis and Purification

A plausible synthetic route to this compound would involve the reaction of 2-nitrobenzenesulfonyl chloride with O-(4-methoxybenzyl)hydroxylamine. The general principle of reacting a sulfonyl chloride with an amine or hydroxylamine derivative is well-established for the synthesis of sulfonamides.[7]

Workflow for Synthesis and Purification:

Caption: A proposed workflow for the synthesis and purification of the target compound.

Detailed Protocol:

-

Reaction Setup: To a solution of O-(4-methoxybenzyl)hydroxylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane, add 2-nitrobenzenesulfonyl chloride (1.0 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Determination of Melting Point

The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity. Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and enthalpy of fusion.[12][13]

Solubility Determination

A shake-flask method can be employed to determine the aqueous solubility.[14]

Protocol:

-

Add an excess amount of the compound to a known volume of purified water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Potentiometric titration or UV-spectrophotometric methods are commonly used for pKa determination.

Protocol (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Stability Studies

Forced degradation studies should be conducted to evaluate the stability of the compound under various stress conditions, as recommended by ICH guidelines.[15][16][17][18]

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation stability studies.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at an elevated temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to UV and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. Sulfonamides are generally more susceptible to degradation under acidic conditions.[15][19][20]

Spectroscopic Data (Predicted)

While experimental spectra are not available, predictions can be made based on the chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene protons of the benzyl group, and the methoxy protons. The aromatic region will likely be complex due to the substitution patterns.

-

¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (338.34 g/mol ).[3] Fragmentation patterns may involve cleavage of the N-O bond, the S-N bond, and the benzylic C-O bond.

-

Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the sulfonyl group (S=O stretching), the nitro group (N=O stretching), C-O stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of the physicochemical properties of this compound. The information presented herein, derived from computational modeling and analogy to structurally related compounds, offers a solid foundation for researchers and drug development professionals. It is imperative that the predicted values are confirmed through rigorous experimental validation as outlined in the proposed protocols. Such experimental data will be crucial for advancing the understanding and potential applications of this promising molecule.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. acdlabs.com [acdlabs.com]

- 3. This compound | 1384122-86-4 [chemicalbook.com]

- 4. chemaxon.com [chemaxon.com]

- 5. On-line Software [vcclab.org]

- 6. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. diva-portal.org [diva-portal.org]

- 15. benchchem.com [benchchem.com]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. japsonline.com [japsonline.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide (CAS Number 1384122-86-4), a molecule of interest in modern organic synthesis and potential drug discovery. While direct literature on this specific compound is sparse, this document synthesizes established principles of its constituent functional groups—the 2-nitrobenzenesulfonamide and the 4-methoxybenzyl (PMB) protecting group—to provide a robust, scientifically-grounded resource. We will delve into its presumed synthesis, explore its likely reactivity and deprotection strategies, and propose potential applications based on the unique interplay of its structural components.

Molecular Structure and Physicochemical Properties

This compound is a compound characterized by a sulfonamide linkage bearing a 2-nitrophenyl group on the sulfur atom and a 4-methoxybenzyloxy group on the nitrogen atom. The presence of the electron-withdrawing 2-nitrobenzenesulfonyl group and the versatile 4-methoxybenzyl (PMB) ether moiety dictates its chemical behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₄N₂O₆S | Based on its chemical structure.[1] |

| Molecular Weight | 338.34 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Based on similar sulfonamide compounds.[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General characteristic of protected sulfonamides. |

| Melting Point | Predicted to be in the range of 100-150 °C | An estimation based on related structures. |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; S1 [label="S", pos="1.5,0.5!"]; O1 [label="O", pos="2.5,0!"]; O2 [label="O", pos="1.5,1.5!"]; C1 [label="C", pos="-1.5,0.5!"]; O3 [label="O", pos="-2.5,0!"]; C2 [label="C", pos="-1.5,-1!"]; C3 [label="C", pos="-2.5,-1.5!"]; C4 [label="C", pos="-2.5,-2.5!"]; C5 [label="C", pos="-1.5,-3!"]; C6 [label="C", pos="-0.5,-2.5!"]; C7 [label="C", pos="-0.5,-1.5!"]; O4 [label="O", pos="-3.5,-3!"]; C8 [label="C", pos="-4.5,-2.5!"]; C9 [label="C", pos="2.5,1.5!"]; C10 [label="C", pos="3.5,1!"]; C11 [label="C", pos="4.5,1.5!"]; C12 [label="C", pos="4.5,2.5!"]; C13 [label="C", pos="3.5,3!"]; C14 [label="C", pos="2.5,2.5!"]; N2 [label="N", pos="5.5,1!"]; O5 [label="O", pos="6,0.5!"]; O6 [label="O", pos="6,1.5!"];

// Bonds N1 -- S1; S1 -- O1 [label=""]; S1 -- O2 [label=""]; S1 -- C9; N1 -- O3; O3 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2; C4 -- O4; O4 -- C8; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C11 -- N2; N2 -- O5 [style=double]; N2 -- O6;

// Atom labels N1 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; C1 [label="CH₂"]; O3 [label="O"]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; O4 [label="OCH₃"]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; N2 [label="N⁺"]; O5 [label="O⁻"]; O6 [label="O"]; }

Figure 1. Chemical structure of this compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be extrapolated from established methodologies for the preparation of N-substituted sulfonamides. A likely two-step process would involve the initial synthesis of O-(4-Methoxybenzyl)hydroxylamine, followed by its reaction with 2-nitrobenzenesulfonyl chloride.

Step 1: Synthesis of O-(4-Methoxybenzyl)hydroxylamine

This intermediate can be prepared via the alkylation of an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide, with 4-methoxybenzyl chloride, followed by deprotection.

Step 2: Sulfonylation of O-(4-Methoxybenzyl)hydroxylamine

The final product can be synthesized by the reaction of O-(4-Methoxybenzyl)hydroxylamine with 2-nitrobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an inert solvent like dichloromethane. This reaction is analogous to the well-documented synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.[2]

Figure 2. Proposed two-step synthesis pathway.

Experimental Protocol: Proposed Synthesis of this compound

-

Dissolution: In a round-bottomed flask, dissolve O-(4-Methoxybenzyl)hydroxylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Sulfonyl Chloride Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Deprotection Strategies

The reactivity of this compound is dominated by the lability of the N-O bond and the properties of the two key functional groups.

The 4-Methoxybenzyl (PMB) Group: A Versatile Protecting Group

The para-methoxybenzyl (PMB) group is a widely used protecting group for alcohols, amines, and other functionalities in organic synthesis.[3][4][5][6][7] Its popularity stems from its stability under a range of conditions and the variety of mild methods available for its removal.

-

Acidic Cleavage: The PMB group can be cleaved under acidic conditions, often more readily than a simple benzyl group.[7][8] Reagents such as trifluoroacetic acid (TFA) are commonly employed.[5][6]

-

Oxidative Cleavage: A key advantage of the PMB group is its susceptibility to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7] This allows for orthogonal deprotection strategies in the presence of other acid- or hydrogenation-sensitive groups.

Figure 3. Potential deprotection and cleavage pathways.

The 2-Nitrobenzenesulfonyl (Nosyl) Group: Properties and Reactivity

The 2-nitrobenzenesulfonyl (nosyl) group is also a well-established protecting group for amines. Its strong electron-withdrawing nature increases the acidity of the N-H proton in the parent sulfonamide, facilitating alkylation.

-

Deprotection of the Nosyl Group: The nosyl group can be removed under mild conditions using a thiol and a base, such as thiophenol and potassium carbonate.

-

Photochemical Lability: The ortho-nitrobenzyl moiety is a classic photolabile protecting group.[9][10][11] Irradiation with UV light can induce cleavage of the S-N bond, releasing the protected amine and forming 2-nitrosobenzaldehyde. This property opens up possibilities for photocontrolled release applications.

Cleavage of the N-O Bond

The N-O bond in N-alkoxysulfonamides is susceptible to cleavage under various conditions. Reductive cleavage of N-O bonds is a known transformation and could potentially convert this compound to 2-nitrobenzenesulfonamide and 4-methoxytoluene.[12][13]

Potential Applications in Research and Development

The unique combination of a photolabile group, an oxidatively cleavable protecting group, and a sulfonamide core suggests several potential applications for this compound.

-

Orthogonal Protection Strategies: The differential reactivity of the PMB and nosyl groups allows for their selective removal. For instance, the PMB group can be removed oxidatively with DDQ while leaving the nosyl group intact. Conversely, the nosyl group can be removed with a thiol and base without affecting the PMB ether. This orthogonality is highly valuable in multi-step organic synthesis.

-

Photocontrolled Release of Bioactive Molecules: The photolabile nature of the 2-nitrobenzyl group suggests that this compound could be used as a photocage for the controlled release of N-hydroxy-2-nitrobenzenesulfonamide. N-hydroxysulfonamides are a class of compounds with potential biological activities, including as nitroxyl (HNO) donors.[14]

-

Precursor for Heterocyclic Synthesis: Sulfonamides are versatile precursors for the synthesis of various nitrogen-containing heterocycles.[15][16] The reactivity of the title compound could be harnessed to construct novel heterocyclic scaffolds.

Conclusion

This compound represents a molecule with significant untapped potential in synthetic organic chemistry and medicinal chemistry. While direct experimental data is limited, a thorough analysis of its constituent functional groups provides a strong basis for predicting its synthesis, reactivity, and potential applications. This guide serves as a foundational resource to stimulate further investigation into this promising compound, offering researchers and drug development professionals a scientifically-grounded starting point for their endeavors. The orthogonal deprotection possibilities and the potential for photocontrolled release make it a particularly attractive target for future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. azom.com [azom.com]

- 12. Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide and its derivatives. As a class of compounds holding significant potential in medicinal chemistry, a deep understanding of their three-dimensional architecture is paramount for rational drug design and development. This document delves into the synthesis, crystallographic analysis, and key structural features of these molecules, offering field-proven insights into the causality behind experimental choices. While the specific crystal structure of this compound (CAS 1384122-86-4) is not publicly available at the time of this writing, this guide leverages detailed crystallographic data from the closely related N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide to provide a robust comparative analysis. The narrative emphasizes the intricate interplay of molecular conformation and intermolecular interactions that govern the solid-state arrangement of these promising therapeutic agents.

Introduction: The Significance of Sulfonamides in Drug Discovery

Sulfonamides represent a cornerstone of modern medicinal chemistry, with a rich history of therapeutic applications since their discovery as antibacterial agents.[1] Their remarkable versatility stems from the robust and synthetically accessible sulfonamide moiety (-SO₂NH-), which can be readily modified to modulate a wide array of physicochemical and pharmacological properties. This functional group's ability to act as a hydrogen bond donor and acceptor facilitates critical interactions with biological targets.[2] In recent years, there has been a resurgence of interest in sulfonamide derivatives as candidates for treating a range of diseases, including cancer, inflammation, and viral infections.[1]

The introduction of an N-((4-methoxybenzyl)oxy) substituent to a 2-nitrobenzenesulfonamide core presents a unique structural motif with intriguing possibilities for drug design. The methoxybenzyl group can influence solubility, lipophilicity, and metabolic stability, while the ortho-nitro group on the benzenesulfonamide ring can significantly impact the electronic properties and conformational preferences of the molecule. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is therefore crucial for elucidating their structure-activity relationships (SAR) and optimizing their therapeutic potential.

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The successful determination of a crystal structure is fundamentally dependent on the ability to produce high-quality single crystals. This section outlines a field-proven, rational approach to the synthesis and crystallization of this compound derivatives, drawing upon established methodologies for related sulfonamides.[1]

Synthetic Strategy

The synthesis of the title compounds can be approached through a nucleophilic substitution reaction. A plausible and efficient synthetic route is depicted below. The choice of reagents and reaction conditions is critical for achieving high yields and purity, which are prerequisites for successful crystallization.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of O-(4-Methoxybenzyl)hydroxylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine or pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes. The slow addition is crucial to control the exothermic nature of the reaction and minimize side-product formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.[1]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and often requires empirical optimization. The underlying principle is to create a supersaturated solution from which the compound of interest slowly precipitates in an ordered crystalline lattice.[3]

Experimental Protocol: Crystallization

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane). An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[3]

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days at room temperature. This is a simple and often effective technique for air-stable compounds.

-

Solvent Diffusion (Layering Technique): This method is particularly useful for milligram quantities. Dissolve the compound in a "good" solvent (in which it is highly soluble) and place it in a small test tube. Carefully layer a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent) on top. Slow diffusion at the interface will induce crystallization.[1] A common solvent pair is acetone and hexane.[1]

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at its boiling point. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling promotes the formation of larger, higher-quality crystals.

Caption: Decision workflow for crystallization method selection.

Crystal Structure Analysis: Unveiling the Molecular Architecture

While the crystal structure of this compound is not yet reported, a detailed analysis of the closely related N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide provides invaluable insights into the expected structural features.[1] This section will discuss the anticipated molecular geometry, conformational flexibility, and intermolecular interactions based on this analogous structure.

Molecular Geometry and Conformation

The molecular structure of these derivatives is characterized by two phenyl rings linked by a sulfonamide bridge. The dihedral angle between these two rings is a critical conformational parameter. In the case of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, this angle is approximately 41.06(5)°.[1] The presence of the bulky ortho-nitro group is expected to induce a significant twist in the molecule, influencing the overall shape and packing efficiency.

The C-S-N-C torsion angle is another key determinant of the molecular conformation. For N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, this angle is reported to be +41.78(10)°.[1] This torsion angle, along with the dihedral angle between the phenyl rings, dictates the relative orientation of the substituent groups and their potential for intermolecular interactions.

Table 1: Comparative Crystallographic Data for N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives [1]

| Parameter | 4-nitro (A) | 3-nitro (B) | 2-nitro (C) |

| Formula | C₁₃H₁₂N₂O₅S | C₁₃H₁₂N₂O₅S | C₁₃H₁₂N₂O₅S |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/n |

| a (Å) | 10.321(3) | 12.001(3) | 7.838(2) |

| b (Å) | 8.879(2) | 7.422(2) | 11.239(3) |

| c (Å) | 14.969(4) | 15.602(4) | 15.828(4) |

| β (°) ** | 99.43(3) | 102.73(3) | 94.67(3) |

| V (ų) ** | 1352.5(6) | 1353.4(6) | 1388.4(6) |

| Z | 4 | 4 | 4 |

| Dihedral Angle (°) | 30.51(14) | 41.05(5) | 41.06(5) |

| C-S-N-C Torsion (°) | -58.6(3) | +66.56(3) | +41.78(10) |

Data extracted from the study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives for comparative purposes.[1]

Intermolecular Interactions: The Driving Force of Crystal Packing

The solid-state architecture of sulfonamide derivatives is predominantly governed by a network of non-covalent interactions, with hydrogen bonds playing a pivotal role. In the crystal structure of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, the sulfonamide N-H group acts as a hydrogen bond donor.[1] However, the acceptor can vary depending on the substitution pattern. In the 2-nitro derivative, the hydrogen bond acceptor is the methoxy oxygen of a neighboring molecule, forming C(7) chains.[1] This is in contrast to the 3- and 4-nitro isomers where the sulfonamide oxygens act as the acceptors.[1]

In addition to conventional hydrogen bonds, weaker interactions such as C-H···O and π-π stacking interactions are also expected to contribute to the overall stability of the crystal lattice. The presence of two aromatic rings in the molecule makes π-π stacking a likely feature, influencing the packing arrangement. Hirshfeld surface analysis of the analog reveals that H···H, O···H, and C···H contacts are the most significant intermolecular interactions.[1]

Caption: Key intermolecular interactions in sulfonamide derivatives.

Structure-Activity Relationship (SAR) and Drug Development Implications

A detailed understanding of the crystal structure provides a powerful tool for elucidating the structure-activity relationships of this compound derivatives. By correlating specific structural features with biological activity, researchers can rationally design more potent and selective drug candidates.

For instance, the conformation of the molecule, as defined by the dihedral and torsion angles, will determine its shape and how it fits into the binding pocket of a biological target. The network of intermolecular interactions observed in the crystal structure can provide insights into the types of interactions that are favorable for binding.

Conclusion: A Foundation for Future Discovery

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives, drawing upon established principles and comparative data from closely related analogs. The detailed protocols for synthesis and crystallization offer a practical framework for obtaining high-quality single crystals, a critical prerequisite for structural elucidation.

The analysis of the anticipated molecular geometry, conformational flexibility, and intermolecular interactions provides a solid foundation for understanding the solid-state properties of these compounds. While the crystal structure of the title compound itself remains to be determined, the insights presented here offer a valuable roadmap for future research in this area. The elucidation of the precise three-dimensional architecture of these promising sulfonamide derivatives will undoubtedly accelerate their development as novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. While direct experimental data for this specific molecule is not widely published, this guide presents a detailed, predictive analysis based on established principles and data from structurally related compounds to serve as a valuable reference for its identification and characterization.

Introduction

This compound is a complex organic molecule featuring several key functional groups: a sulfonamide, a nitroaromatic ring, an ether linkage, and a methoxy-substituted benzyl group. The precise arrangement of these functionalities gives rise to a unique chemical entity with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is paramount for any further investigation or application, and this is typically achieved through a combination of spectroscopic techniques.

This guide will explore the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses of the title compound. The causality behind the predicted spectral features will be explained, providing a framework for the interpretation of experimental data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram of this compound with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) to acquire the spectra.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of around 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing and donating groups in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.3 | m | 1H | Ar-H (nitrobenzene) | Ortho to both -SO₂- and -NO₂ groups, strongly deshielded. |

| ~7.6-7.8 | m | 3H | Ar-H (nitrobenzene) | Remaining protons on the nitrobenzene ring, deshielded by the electron-withdrawing groups. |

| ~7.3 | d | 2H | Ar-H (methoxybenzyl) | Ortho to the -CH₂- group, deshielded. |

| ~6.9 | d | 2H | Ar-H (methoxybenzyl) | Ortho to the -OCH₃ group, shielded by its electron-donating effect. |

| ~5.0 | s | 2H | -O-CH₂-Ar | Methylene protons adjacent to an oxygen and an aromatic ring. |

| ~3.8 | s | 3H | -OCH₃ | Methyl protons of the methoxy group. |

| ~9.5 | br s | 1H | N-H | Sulfonamide proton, chemical shift can be variable and concentration-dependent. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | Ar-C (methoxybenzyl) | Carbon attached to the -OCH₃ group, strongly deshielded. |

| ~148 | Ar-C (nitrobenzene) | Carbon attached to the -NO₂ group, strongly deshielded. |

| ~140 | Ar-C (nitrobenzene) | Carbon attached to the -SO₂- group. |

| ~134 | Ar-CH (nitrobenzene) | Aromatic CH carbons on the nitrobenzene ring. |

| ~130 | Ar-C (methoxybenzyl) | Quaternary carbon of the methoxybenzyl group. |

| ~129 | Ar-CH (methoxybenzyl) | Aromatic CH carbons on the methoxybenzyl ring. |

| ~124 | Ar-CH (nitrobenzene) | Aromatic CH carbons on the nitrobenzene ring. |

| ~114 | Ar-CH (methoxybenzyl) | Aromatic CH carbons on the methoxybenzyl ring, shielded by the -OCH₃ group. |

| ~78 | -O-CH₂-Ar | Methylene carbon adjacent to oxygen. |

| ~55 | -OCH₃ | Methyl carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Spectral Data

The key predicted IR absorption bands for this compound are listed below.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Sulfonamide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1610, 1580, 1490 | C=C stretch | Aromatic rings |

| ~1530 | N-O asymmetric stretch | Nitro group |

| ~1350 | N-O symmetric stretch | Nitro group |

| ~1340 | S=O asymmetric stretch | Sulfonamide |

| ~1250 | C-O stretch | Aryl ether |

| ~1160 | S=O symmetric stretch | Sulfonamide |

| ~1030 | C-O stretch | Alkyl ether |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

A common method for analyzing a solid sample like this would be:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Mass Spectrometry Data

| m/z (predicted) | Ion |

| 355.06 | [M+H]⁺ |

| 377.04 | [M+Na]⁺ |

Predicted Fragmentation Pathway:

Under fragmentation conditions (e.g., in MS/MS), the molecule is expected to break in predictable ways. Key fragment ions would likely arise from the cleavage of the benzylic C-O bond and the S-N bond.

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive framework for the interpretation of the spectral data for this molecule. The predicted chemical shifts in ¹H and ¹³C NMR, the characteristic vibrational frequencies in IR, and the molecular ion and fragmentation patterns in MS all contribute to a comprehensive structural elucidation. While based on well-established principles and data from analogous structures, experimental verification remains the gold standard. This document serves as a robust starting point for any researcher undertaking the synthesis and characterization of this and related compounds.

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide mechanism of action

An In-depth Technical Guide on the Mechanism of Action of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide

Abstract

This compound is a compound belonging to the sulfonamide class of molecules. While direct literature on its specific biological activity is scarce, its structural features—namely the N-O-(4-methoxybenzyl) linkage and the 2-nitrobenzenesulfonamide core—strongly suggest a role as a pro-drug designed to release reactive nitrogen species (RNS) such as nitroxyl (HNO) or nitric oxide (NO). This guide synthesizes information from related chemical structures to propose a detailed, two-step mechanism of action. First, the compound undergoes bioactivation via cleavage of the 4-methoxybenzyl (PMB) protecting group to yield the active intermediate, N-hydroxy-2-nitrobenzenesulfonamide. Second, this intermediate, a potent Piloty's acid derivative, decomposes under physiological conditions to release HNO or NO, which then exert their biological effects. This document provides the scientific rationale for this proposed mechanism and furnishes detailed experimental protocols for its validation.

Proposed Mechanism of Action: A Pro-Drug Approach to RNS Release

The central hypothesis is that this compound functions as a pro-drug that, upon activation, releases N-hydroxy-2-nitrobenzenesulfonamide. This intermediate is a member of the Piloty's acid family of compounds, which are known to be effective donors of nitroxyl (HNO) and, under certain conditions, nitric oxide (NO).[1][2] The mechanism can be dissected into two primary stages: bioactivation and decomposition.

Stage 1: Bioactivation via Deprotection of the N-O Bond

The 4-methoxybenzyl (PMB) group is a widely used protecting group in organic synthesis for hydroxyl functionalities, including N-hydroxy compounds.[3][4] Its role in this molecule is likely to mask the reactive N-hydroxy-sulfonamide moiety, enhancing stability and controlling the release of the active compound. In a biological environment, the cleavage of the PMB ether linkage can be initiated by acidic conditions or enzymatic action.[5][6]

-

Acid-Catalyzed Cleavage: The ether oxygen is protonated under acidic conditions (e.g., within cellular compartments like lysosomes), making the PMB group a good leaving group. The departure of the N-hydroxysulfonamide generates a stable 4-methoxybenzyl carbocation, which is subsequently quenched by water or other nucleophiles.[5]

-

Oxidative Cleavage: While less common for PMB ethers compared to PMB esters, oxidative removal is a possibility, potentially mediated by cellular enzymes.[3][4]

This deprotection step unmasks the active N-hydroxy-2-nitrobenzenesulfonamide intermediate.

Caption: Bioactivation of the pro-drug to its active intermediate.

Stage 2: Decomposition and Release of Nitroxyl (HNO) or Nitric Oxide (NO)

The unmasked intermediate, N-hydroxy-2-nitrobenzenesulfonamide, is a derivative of Piloty's acid (N-hydroxybenzenesulfonamide). Such compounds can decompose to release RNS, with the specific product depending on the reaction conditions.[2] The presence of the strongly electron-withdrawing nitro group at the ortho position of the benzene ring is known to significantly enhance the rate of decomposition and the efficiency of RNS release compared to the parent Piloty's acid.[1]

-

Nitroxyl (HNO) Release: Under anaerobic or basic conditions, N-hydroxysulfonamides typically decompose to release nitroxyl (HNO) and the corresponding sulfinic acid.[2] HNO is a highly reactive molecule with distinct biological effects from NO, including positive inotropic and lusitropic effects on the heart.[1] It rapidly dimerizes and dehydrates to form nitrous oxide (N₂O).[7]

-

Nitric Oxide (NO) Release: Under aerobic physiological conditions (neutral pH), N-hydroxysulfonamides can be oxidized to a radical intermediate.[2] This radical subsequently decomposes to release nitric oxide (NO) and a sulfinate leaving group.[2][8] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[9]

References

- 1. Piloty's acid derivative with improved nitroxyl-releasing characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Nitric Oxide Donors Derived from Piloty’s Acid and Study of Their Effects on Dopamine Secretion from PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Para-Substituted <i>O</i>-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources - ProQuest [proquest.com]

- 8. Synthesis of Nitric Oxide Donors Derived from Piloty's Acid and Study of Their Effects on Dopamine Secretion from PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of nitrobenzenesulfonamide protecting groups

An In-Depth Technical Guide to the Discovery, Chemistry, and Application of Nitrobenzenesulfonamide Protecting Groups

Abstract

The introduction of the nitrobenzenesulfonamide (nosyl) protecting group by the Fukuyama group in the 1990s marked a paradigm shift in the strategic protection of amines in organic synthesis. Moving beyond the robust but often recalcitrant tosyl group, the nosyl group offered a unique combination of stability and facile cleavage under exceptionally mild, nucleophilic conditions. This guide provides a comprehensive exploration of the discovery, underlying chemical principles, and extensive applications of nitrobenzenesulfonamide protecting groups. We will delve into the historical context that necessitated their development, the mechanistic intricacies of their installation and removal, the evolution of the Fukuyama Amine Synthesis, and the strategic advantages of ortho-, para-, and dinitro- variants. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to leverage this powerful synthetic tool.

Introduction: The Quest for a Mild and Versatile Amine Protecting Group

In the intricate art of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving chemoselectivity.[1] For decades, the p-toluenesulfonyl (tosyl, Ts) group was a mainstay for amine protection, prized for its high stability and robustness across a wide array of reaction conditions. However, this very stability proved to be its greatest liability; removal of the tosyl group often required harsh, forcing conditions (e.g., dissolving metal reductions or strong acids), limiting its application in the synthesis of complex molecules bearing sensitive functional groups.[2]

This predicament created a clear demand in the synthetic community for an amine protecting group that could reconcile two seemingly contradictory requirements: sufficient stability to withstand a range of synthetic transformations, yet susceptibility to cleavage under mild, highly specific, and orthogonal conditions. The ideal group would act as a reliable shield and then vanish on command, without collateral damage to the molecular architecture.

The Genesis of the Nosyl Group: A Solution Born from Necessity

The breakthrough came in the mid-1990s from the laboratory of Tohru Fukuyama. While pursuing the total synthesis of indole alkaloids, his team required a highly versatile activating group for primary amines that would enable alkylation via the Mitsunobu reaction.[3] A critical constraint was that this group had to be removable in the final stages of the synthesis in the presence of delicate functionalities, including an aldehyde and an α,β-unsaturated ester, for which traditional deprotection methods were unsuitable.[3]

The conceptual leap was to design a sulfonamide whose aromatic ring was rendered highly electron-deficient. By strategically placing one or more nitro groups on the benzene ring, the sulfonyl moiety would remain an effective protecting group, but the aromatic ring itself would become activated toward nucleophilic aromatic substitution (SNAr). This activation would provide a unique, mild cleavage pathway. This led to the development of 2-nitrobenzenesulfonamides (o-nosyl or Ns) and 4-nitrobenzenesulfonamides (p-nosyl), which possessed the desired properties and solved the immediate synthetic challenge, heralding the dawn of "Nosyl Chemistry".[2][3]

Chemical Principles of Nitrobenzenesulfonamides

The utility of the nosyl group is rooted in a trifecta of chemical properties: the ease of its introduction, the unique reactivity of the resulting sulfonamide, and the mildness of its removal.

Protection (Nosylation)

The nosyl group is typically installed by reacting a primary or secondary amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) or 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine. The reaction is generally high-yielding and produces stable, often crystalline, sulfonamides.

Properties of Nosyl-Amides

The powerful electron-withdrawing nature of the nitro group confers two crucial properties upon the N-nosyl sulfonamide:

-

Enhanced N-H Acidity: The nosyl group significantly lowers the pKa of the sulfonamide N-H proton compared to a tosylamide. This increased acidity makes the nosyl-amide readily deprotonated by mild bases, facilitating subsequent N-alkylation under a variety of conditions, including the Mitsunobu reaction.[4][5]

-

Stability Profile: Nosyl-amides exhibit broad stability to acidic conditions and many oxidizing and reducing agents that do not affect the nitro group. However, they are sensitive to conditions that reduce the nitro group (e.g., H₂/Pd, Zn/acid) and can be incompatible with certain strong nucleophiles or organometallic reagents.[2]

Deprotection (Denosylation): The Meisenheimer Complex Pathway

The cornerstone of nosyl chemistry is its unique deprotection mechanism. The electron-deficient aromatic ring is susceptible to attack by soft nucleophiles, most commonly thiolates. The reaction proceeds through a well-characterized Meisenheimer complex intermediate.[4][5] This pathway is highly efficient and avoids the harsh conditions required for cleaving traditional sulfonamides.

Caption: The nosyl deprotection pathway via nucleophilic attack and formation of a Meisenheimer intermediate.

The Fukuyama Amine Synthesis: A Powerful Toolkit

The properties of the nosyl group were masterfully integrated into a broader synthetic methodology known as the Fukuyama Amine Synthesis. This powerful sequence provides a general and mild route for the preparation of secondary amines from primary amines.[4][6] It has also been extended to the synthesis of polyamines and other complex nitrogen-containing structures.[5][7]

The core workflow is as follows:

Caption: The general workflow of the Fukuyama Amine Synthesis for preparing secondary amines.

This strategy's major advantage is that both the alkylation and deprotection steps proceed under mild conditions, making it highly versatile for complex molecule synthesis.[5]

The Nosyl Family: Ortho, Para, and Dinitro Variants

The modularity of the nitrobenzenesulfonamide group allows for fine-tuning of its reactivity based on the number and position of the nitro groups.

| Protecting Group | Abbreviation | Relative Reactivity | Typical Deprotection Conditions | Key Features |

| 2-Nitrobenzenesulfonyl | o-Ns, Nosyl | Baseline | Thiophenol, K₂CO₃, DMF/CH₃CN | The most common and versatile variant.[4][8] |

| 4-Nitrobenzenesulfonyl | p-Ns | Similar to o-Ns | Thiophenol, K₂CO₃, DMF/CH₃CN | Functionally very similar to the ortho-isomer.[6][9] |

| 2,4-Dinitrobenzenesulfonyl | DNs | Most Reactive | Thiol alone (e.g., mercaptoethanol) | Highly activated; can be cleaved selectively in the presence of a mono-nosyl group.[10][11] |

This differential reactivity enables orthogonal protection strategies. For instance, in a molecule with two different amino groups, one can be protected as a DNs-amide and the other as an Ns-amide. The DNs group can be selectively removed with a thiol under neutral or weakly basic conditions, leaving the Ns group intact for a later deprotection step under more basic conditions.[4][10][11]

Field-Proven Applications

The Fukuyama amine synthesis and the use of nosyl protecting groups have found broad application across various domains of chemical synthesis.

-

Natural Product Total Synthesis: The methodology has been instrumental in the synthesis of complex linear and macrocyclic polyamine natural products, where traditional methods would fail.[5]

-

Medicinal Chemistry: It provides a reliable route for synthesizing N-substituted α-amino acids and peptides, which are crucial scaffolds in drug discovery.[7] The mildness of the deprotection is particularly valuable when working with sensitive, biologically active molecules.

-

Solid-Phase Synthesis: The Fukuyama protocol has been successfully adapted to solid-phase synthesis, enabling the rapid generation of libraries of N-methyl amino acids and other substituted amines for high-throughput screening.[6][7]

Experimental Protocols: A Self-Validating Guide

The following protocols are representative of the core operations in nosyl chemistry. They are designed to be self-validating through clear checkpoints like TLC analysis.

Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

-

Objective: To convert a primary amine into its corresponding N-nosyl-amide.

-

Methodology:

-

Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).

-

Add a base, such as triethylamine (1.1 eq) or pyridine (2.0 eq).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Validation & Workup:

-

Monitor the reaction by TLC until the starting amine is consumed. The product sulfonamide is typically less polar.

-

Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or silica gel chromatography.[8]

-

Protocol 2: Deprotection of a Nosyl-Amide using Thiophenol

-

Objective: To cleave the nosyl group and liberate the free amine.

-

Methodology:

-

In a flask equipped with a magnetic stir bar, dissolve the N-nosyl-amide (1.0 eq) in acetonitrile or DMF (approx. 0.5 M).

-

Add thiophenol (2.5 eq).

-

Add anhydrous potassium carbonate (2.5 eq).

-

Stir the resulting suspension at room temperature (or heat to 50 °C for slower reactions) for 1-3 hours.[4]

-

-

Validation & Workup:

-

Monitor the reaction by TLC. The product amine will have a significantly different Rf value and may stain differently (e.g., with ninhydrin).

-

Once the starting material is consumed, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification is typically achieved by silica gel chromatography to remove the thioether byproduct and any excess reagents.[4][8]

-

Beyond Protection: The Nosyl Group as a Functional Participant

Recent research has shown that the nosyl group can be more than just a passive spectator. In certain contexts, it can act as a "functional protecting group," participating directly in tandem reactions. For example, in Michael/Smiles tandem processes, the nosyl group is not merely removed but is transferred to another part of the substrate during a key bond-forming event, enabling the concise construction of complex heterocyclic systems.[12][13]

Conclusion

The development of nitrobenzenesulfonamide protecting groups by Fukuyama was a landmark achievement in synthetic organic chemistry. It provided a long-sought solution to the challenge of mild and selective amine protection and deprotection. The nosyl group's unique electronic properties facilitate a mild cleavage mechanism via a Meisenheimer intermediate, forming the basis of the versatile Fukuyama Amine Synthesis. With its well-understood reactivity, tunable variants, and broad applicability from natural product synthesis to medicinal chemistry, the nosyl group remains an indispensable tool in the modern chemist's arsenal.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharm.or.jp [pharm.or.jp]

- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 4-Methoxybenzyl (PMB) Protecting Group

Abstract

In the intricate field of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protecting groups available to chemists, the 4-methoxybenzyl (PMB) group stands out as a versatile and reliable tool, particularly for the protection of alcohols.[1] Introduced by Yonemitsu in 1982, its popularity stems from a unique combination of stability across a wide range of reaction conditions and its susceptibility to selective cleavage under mild oxidative or specific acidic conditions.[2] This guide provides an in-depth analysis of the PMB group, detailing the underlying chemical principles, robust experimental protocols for its installation and removal, and its strategic deployment in orthogonal protection schemes, offering researchers and drug development professionals a comprehensive resource for its effective application.

The Rationale for the PMB Group: An Electronic Perspective

The utility of the PMB group is a direct consequence of its electronic structure. Like the parent benzyl (Bn) group, it forms a stable ether linkage with alcohols. However, the presence of a methoxy substituent at the para position of the benzene ring fundamentally alters its reactivity.

The methoxy group is a powerful electron-donating group through resonance. This increased electron density on the aromatic ring has two profound and synergistic effects:

-

Stabilization of Cationic Intermediates : The electron-donating nature of the methoxy group provides significant resonance stabilization to any positive charge that develops on the benzylic carbon. This is the key reason why PMB ethers are more labile to acidic cleavage than their unsubstituted benzyl (Bn) counterparts.[3]

-

Facilitation of Oxidation : The electron-rich aromatic ring is highly susceptible to single-electron transfer (SET) to a suitable oxidant.[2] This creates a radical cation that is, again, stabilized by the methoxy group, initiating a cascade that leads to facile oxidative cleavage under conditions where a simple benzyl ether would react much more slowly, if at all.[2][4]

This unique electronic tuning allows the PMB group to be cleaved selectively, forming the basis of its orthogonality with other protecting groups.

Installation of the PMB Group: Forming the PMB Ether

The most prevalent and reliable method for the installation of a PMB group onto an alcohol is the Williamson ether synthesis , an SN2 reaction between an alkoxide and a PMB halide.[2]

Mechanism: Williamson Ether Synthesis

The reaction proceeds in two discrete steps. First, a moderately strong base deprotonates the alcohol to form a nucleophilic alkoxide. Second, this alkoxide attacks the electrophilic benzylic carbon of a 4-methoxybenzyl halide (typically the chloride, PMB-Cl, or bromide, PMB-Br), displacing the halide and forming the desired PMB ether.[2]

Caption: Mechanism of PMB ether formation via Williamson ether synthesis.

Field-Proven Protocol: PMB Protection of a Primary Alcohol

This protocol is a robust, self-validating system for the protection of a generic primary alcohol.

Materials:

-

Substrate (Alcohol, 1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 - 4.0 equiv)

-

4-Methoxybenzyl chloride (PMB-Cl, 1.2 - 2.0 equiv) or 4-Methoxybenzyl bromide (PMB-Br)

-

Anhydrous Tetrahydrofuran (THF) and/or Dimethylformamide (DMF)

-

Tetrabutylammonium iodide (TBAI, 0.1 equiv, optional catalyst for sluggish reactions)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 equiv) in anhydrous THF/DMF (a 3:1 to 10:1 mixture is common). Cool the solution to 0 °C using an ice-water bath.

-

Causality: An inert atmosphere is critical as NaH reacts violently with water and the alkoxide is sensitive to moisture and oxygen. DMF is used to improve the solubility of the alcohol and the resulting alkoxide salt.

-

-

Deprotonation: Add NaH (e.g., 4 equiv) portionwise to the cooled solution.[2] Stir the mixture at 0 °C until hydrogen gas evolution ceases (typically 30-60 minutes).

-

Causality: Portionwise addition controls the rate of hydrogen evolution. The reaction is complete when the bubbling stops, indicating full formation of the alkoxide.

-

-

Alkylation: Slowly add a solution of PMB-Cl (e.g., 2 equiv) in THF to the reaction mixture at 0 °C.[2]

-

Causality: Slow addition maintains the low temperature, preventing potential side reactions. If the reaction is slow, adding catalytic TBAI can accelerate the SN2 step via the Finkelstein reaction, generating the more reactive PMB-I in situ.

-

-

Reaction & Quench: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC until the starting material is consumed. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or water at 0 °C to destroy excess NaH.

-

Work-up & Purification: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Alternative Protection Methods

For substrates that are base-sensitive or sterically hindered, alternative methods are employed:

-

PMB Trichloroacetimidate: Reacting the alcohol with PMB-trichloroacetimidate under catalytic acid (e.g., TfOH, Sc(OTf)₃) is highly effective, especially for hindered alcohols.[2][5]

-

Neutral Conditions: For extremely sensitive substrates, reagents like 2-(4-Methoxybenzyloxy)-4-methylquinoline can transfer the PMB group under neutral conditions upon activation with methyl triflate.[6][7]

Cleavage of the PMB Group: The Deprotection Toolkit

The true power of the PMB group lies in the variety of mild and selective methods for its removal.

The Premier Method: Oxidative Cleavage with DDQ

The most common and selective method for PMB deprotection is oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]

Mechanism of DDQ-Mediated Deprotection: The reaction is initiated by the formation of a charge-transfer (CT) complex between the electron-rich PMB ether and the electron-deficient DDQ. A single electron transfer (SET) then occurs, generating the resonance-stabilized PMB radical cation and the DDQ radical anion. In the presence of water, the carbocation formed after further oxidation is trapped to form a hemiacetal. This unstable intermediate collapses to release the free alcohol, 4-methoxybenzaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂).[2][8]

References

- 1. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Theoretical Frameworks for Assessing the Stability of N-oxy Sulfonamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-oxy sulfonamides (R-SO₂-N(O)-R'R'') represent an intriguing, yet underexplored, class of compounds with potential applications in medicinal chemistry and materials science. Their structural similarity to sulfonamides—a cornerstone in drug development—suggests a rich pharmacological potential.[1][2] However, the introduction of the N-oxy moiety fundamentally alters the electronic properties and, consequently, the chemical stability of the traditional sulfonamide scaffold. This guide provides a comprehensive theoretical framework for understanding, predicting, and analyzing the stability of N-oxy sulfonamides. We will delve into the quantum chemical principles that govern their decomposition, propose plausible degradation pathways based on mechanistic insights from related chemical families, and outline a validated protocol for in silico stability assessment. This document is intended for researchers and drug development professionals seeking to harness the potential of this novel functional group by proactively addressing its inherent stability challenges.

Introduction: The N-oxy Sulfonamide Moiety - A Frontier in Chemical Design

The sulfonamide functional group is a privileged scaffold in pharmacology, present in a wide array of blockbuster drugs, from antibacterials like sulfamethoxazole to diuretics and anti-inflammatory agents.[2][3] Its success is attributable to its high in vivo stability, favorable physicochemical properties, and its ability to act as a versatile hydrogen bond donor and acceptor.[2] The N-acyl sulfonamide variant, which has acidity comparable to carboxylic acids, has also been widely explored as a bioisostere.[4]

The N-oxy sulfonamide, by incorporating an oxygen atom on the sulfonamide nitrogen, introduces a new dimension of chemical reactivity. This modification is expected to significantly impact the molecule's electronic structure, polarity, and steric profile. While direct research on N-oxy sulfonamides is nascent, the chemistry of related N-oxy and N-hydroxy compounds suggests they may act as precursors to highly reactive intermediates, such as nitroxyl (HNO) or nitrogen-centered radicals.[5][6] Understanding the stability of this moiety is therefore paramount for its rational incorporation into drug candidates, where predictable degradation kinetics and non-toxic degradants are critical for safety and efficacy.

This guide establishes the theoretical foundation for these investigations, leveraging the power of computational chemistry to preemptively model and understand the stability profile of novel N-oxy sulfonamide-containing entities.

The Computational Chemist's Toolkit: Methods for Stability Prediction

Theoretical studies, primarily using Density Functional Theory (DFT), are indispensable for dissecting the complex interplay of factors that govern molecular stability.[7] DFT provides a robust balance between computational cost and accuracy for the systems of interest.

Core Principles of Stability Assessment

The chemical stability of a molecule can be assessed through several key theoretical descriptors:

-

Kinetic Stability: Refers to the rate at which a compound decomposes. It is determined by the activation energy (Ea) of the rate-limiting step in its degradation pathway. A higher activation energy implies greater kinetic stability.

-

Thermodynamic Stability: Relates to the overall energy change (ΔG) between the parent molecule and its degradation products. A spontaneous reaction will have a negative ΔG.

-

Electronic Stability: Often correlated with the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap . A larger gap generally signifies lower chemical reactivity and greater stability towards electronic excitation and reactions.[1]

Recommended Computational Methods

For the study of N-oxy sulfonamides, the following methods are recommended:

-

DFT Functionals: The B3LYP functional is a widely used and well-benchmarked hybrid functional suitable for geometry optimizations and frequency calculations.[8][9] For more accurate energy calculations, especially for reaction barriers, double-hybrid functionals or methods like M06-2X can be employed.

-

Basis Sets: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are crucial for the anionic and polar species often involved in degradation pathways.[9][10]

-

Solvent Modeling: The stability of polar molecules like N-oxy sulfonamides can be profoundly influenced by the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), should be used to simulate bulk solvent effects on both geometries and reaction energetics.

Predicted Degradation Pathways of N-oxy Sulfonamides

Based on the known reactivity of sulfonamides and N-oxy compounds, we can postulate several primary degradation pathways.[6][7] The relative favorability of these pathways will be highly dependent on the nature of the substituents (R, R', R'') and the reaction conditions.

Pathway A: Homolytic N-O Bond Cleavage

This pathway involves the cleavage of the weakest bond in the N-oxy moiety, the N-O bond, to generate a sulfonamidyl radical and an oxygen radical. This is a common pathway for compounds containing N-O bonds and is often initiated by heat or light (photolysis).

Caption: Pathway A: Homolytic N-O Bond Cleavage.

The stability towards this pathway can be computationally estimated by calculating the Bond Dissociation Energy (BDE) of the N-O bond. A higher BDE indicates a stronger bond and greater resistance to homolytic cleavage.

Pathway B: S-N Bond Cleavage

Cleavage of the sulfur-nitrogen bond is a well-documented degradation pathway for traditional sulfonamides, often occurring under acidic or basic conditions.[7][11] The presence of the electron-withdrawing N-oxy group may further polarize and weaken the S-N bond, potentially making this pathway more accessible.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]